Ecamsule

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

UVA Sunscreen Filter:

- Mechanism: Ecamsule primarily absorbs ultraviolet A (UVA) radiation within the 290-400 nanometer range, with peak absorption at 345 nm. This absorption process converts light energy into heat, dissipating it without penetrating the skin.

- Sunscreen Applications: Studies have demonstrated its effectiveness in sunscreens, offering broad-spectrum protection alongside other UVA and UVB filters. A 5% ecamsule sunscreen prevented early photoaging changes in humans, while a combination with avobenzone and octocrylene significantly reduced UV-induced skin damage. [Source: ]

- Photostability: Unlike some UVA filters, ecamsule exhibits excellent photostability, meaning it doesn't degrade significantly upon light exposure. This offers an advantage over avobenzone, which requires additional stabilizers. [Source: ]

Potential for Preventing Skin Cancer:

- Animal Studies: Research in mice suggests ecamsule's ability to reduce UV-induced pyrimidine dimers, DNA lesions linked to cancer development. Additionally, it delays the onset of skin cancer in these models. [Source: ]

- Human Studies: Although promising, human studies directly investigating its impact on skin cancer risk are limited. Further research is needed to confirm its potential in this area.

Investigating Photodermatoses:

- Polymorphous Light Eruption (PMLE): Ecamsule's UVA protection makes it a potential candidate for managing PMLE, a light-induced skin rash. Studies have shown its efficacy in preventing PMLE flare-ups compared to placebo in controlled settings. [Source: ]

- Other Applications: Its potential extends to exploring its role in managing other photosensitive skin conditions, but further research is needed.

Additional Research Areas:

- Photoaging: Ongoing research investigates ecamsule's potential to mitigate photoaging effects beyond its UVA protection, including collagen breakdown and wrinkle formation.

- Combination Therapies: Exploring synergistic effects of ecamsule with other antioxidants or photoprotective agents to enhance skin protection is an active area of research.

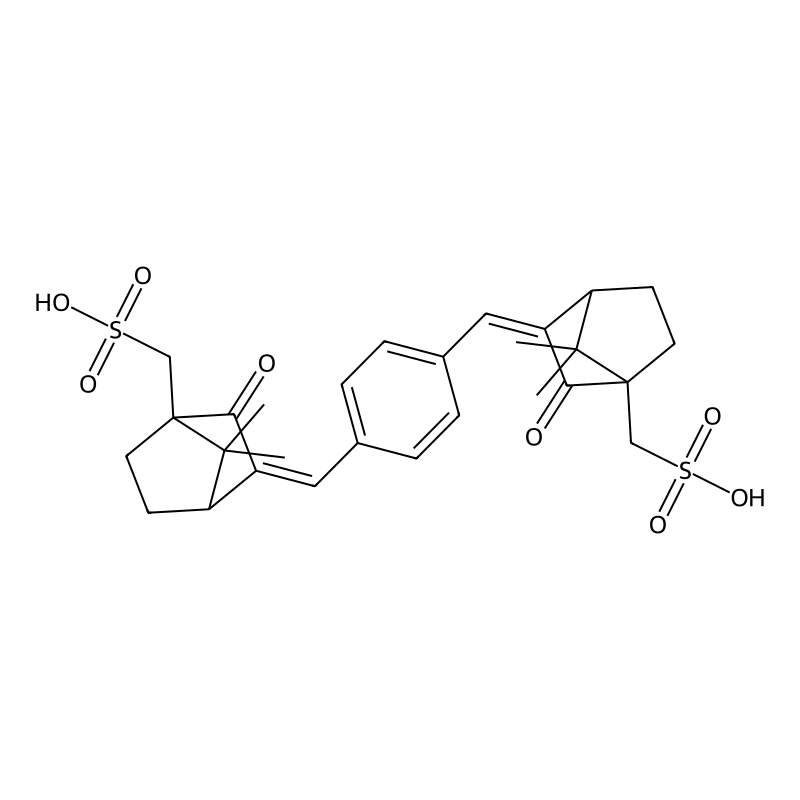

Ecamsule, also known as terephthalylidene dicamphor sulfonic acid, is an organic compound primarily utilized in sunscreen formulations to filter out ultraviolet A (UVA) rays. It is classified as a benzylidene camphor derivative and is recognized for its excellent photostability, meaning it maintains its effectiveness when exposed to sunlight. Ecamsule was first patented by L'Oréal in 1982 and received approval for use in Europe in 1991 and by the U.S. Food and Drug Administration in 2006, albeit with restrictions on its applications .

The compound absorbs UV radiation predominantly in the range of 290 to 400 nanometers, with peak absorption at approximately 345 nanometers. This characteristic makes it particularly effective against UVA rays, which are known to contribute to skin aging and certain types of skin cancer. Unlike some other UV filters, ecamsule does not degrade significantly under light exposure, which enhances its reliability in sunscreen products .

Ecamsule undergoes reversible photoisomerization when exposed to UV light. This process allows it to absorb UV radiation and subsequently release the energy as thermal energy rather than penetrating the skin. The chemical structure of ecamsule allows it to effectively filter UVA rays while exhibiting minimal systemic absorption upon topical application .

In terms of chemical stability, ecamsule retains its protective properties better than many other common sunscreen agents, such as avobenzone, which can degrade significantly when exposed to sunlight .

Ecamsule has demonstrated notable biological activity in various studies. It has been shown to reduce the formation of UV-induced pyrimidine dimers in mouse models, which are precursors to skin cancer. Additionally, ecamsule contributes to delaying the onset of skin cancer when used in conjunction with other protective agents .

In human studies, sunscreens containing ecamsule have been effective in preventing early signs of photoaging and reducing skin damage associated with UV exposure. The compound's low systemic absorption (less than 0.1%) indicates that it poses minimal risk of systemic toxicity or adverse effects when used as directed .

The synthesis of ecamsule typically involves a reaction between a benzylidene camphor species and camphor sulfonic acid in the presence of solvents such as methanol or toluene. This process can be optimized using techniques like supercritical carbon dioxide extraction for improved efficiency and environmental sustainability .

The general reaction can be summarized as follows:

textBenzylidene Camphor + Camphor Sulfonic Acid → Ecamsule

This method ensures the production of ecamsule with high purity and efficacy for use in sunscreen formulations.

Ecamsule is primarily used in cosmetic formulations, especially sunscreens, due to its ability to absorb UVA radiation effectively. It is often combined with other UV filters like avobenzone and octocrylene to enhance broad-spectrum protection against both UVA and UVB rays. Products containing ecamsule are marketed under various brand names, including Anthelios SX by L'Oréal .

The compound is also being studied for potential applications beyond sun protection, including its role in preventing photoaging and skin cancer through topical formulations.

Ecamsule shares similarities with several other sunscreen agents but stands out due to its unique properties:

| Compound | Type | UVA/UVB Protection | Photostability | Notes |

|---|---|---|---|---|

| Ecamsule | Organic | UVA | High | Effective against UVA rays; low absorption |

| Avobenzone | Organic | UVA | Moderate | Degrades quickly under sunlight; often requires stabilizers |

| Octocrylene | Organic | UVB | High | Often used as a stabilizer for other filters |

| Oxybenzone | Organic | UVA/UVB | Low | Common allergen; concerns about systemic absorption |

| Drometrizole Trisiloxane | Organic | UVA | High | Often used in combination with other filters |

Ecamsule's high photostability compared to avobenzone makes it a preferred choice for formulations aimed at prolonged sun exposure protection. Its unique structure allows for effective UVA absorption while minimizing potential systemic effects associated with other compounds like oxybenzone .

Synthetic Routes for Terephthalylidene Dicamphor Sulfonic Acid

Ecamsule is synthesized through a multi-step reaction involving camphorsulfonic acid and terephthalaldehyde. The process, patented by L’Oréal, involves:

- Base-catalyzed condensation: Camphorsulfonic acid reacts with terephthalaldehyde in the presence of a strong alkaline agent (e.g., sodium methoxide) under nitrogen protection.

- Solvent system optimization: A methanol-cyclohexane mixture (volume ratio 1:6) is used to enhance reactant solubility and facilitate stirring. The reaction proceeds at 65–75°C for 60–120 minutes.

- Acidification and purification: The reaction mixture is acidified with hydrochloric acid to precipitate the product, followed by washing with water and cyclohexane. The crude product is recrystallized from ethanol at low temperatures (-15°C).

Key Parameters in Synthesis:

This method achieves high purity (99.74% HPLC) and yield (42.7g per 60g camphorsulfonic acid).

Industrial-Scale Production Optimization Strategies

To scale up production while maintaining cost-efficiency:

- Solvent recovery systems: Low-boiling solvents (e.g., methanol) are reclaimed using a water separator, reducing waste and operational costs.

- Continuous stirred-tank reactors: Replace batch processes with continuous flow systems to improve heat/mass transfer and reduce reaction times.

- Purity control: Post-reaction filtration and drying steps are critical. Sodium methoxide residues are minimized by thorough washing with hydrochloric acid.

Challenges and Solutions:

Ecamsule demonstrates exceptional efficacy in preventing ultraviolet-induced pyrimidine dimer formation, a critical mechanism underlying deoxyribonucleic acid damage and subsequent photocarcinogenesis. The compound's protective mechanism operates through its specific absorption characteristics in the ultraviolet A wavelength range, particularly at the peak protection wavelength of 345 nanometers [1] [2] [3].

Research conducted with mouse models has conclusively demonstrated that ecamsule significantly reduces the formation of ultraviolet-induced pyrimidine dimers, which are recognized as precursors to skin cancer development [2] [5] [6]. The molecular mechanism involves the compound's ability to undergo reversible photoisomerization when exposed to ultraviolet radiation, subsequently releasing absorbed energy as thermal energy rather than allowing it to penetrate cellular structures and cause deoxyribonucleic acid damage [1] .

Clinical studies have provided substantial evidence of ecamsule's protective effects against pyrimidine dimer formation in human subjects. In controlled trials, formulations containing ecamsule showed significant reductions in pyrimidine dimer formation compared to control groups [5] [6] [3]. The protective efficacy was demonstrated to be dose-dependent, with higher concentrations of ecamsule providing proportionally greater protection against ultraviolet-induced deoxyribonucleic acid damage [6] [3].

The compound's photostability represents a crucial advantage in maintaining consistent protection against pyrimidine dimer formation. Unlike avobenzone, which degrades significantly under light exposure, ecamsule maintains its protective properties throughout extended ultraviolet exposure periods [1] [7]. This photostability ensures sustained prevention of pyrimidine dimer formation during prolonged sun exposure scenarios.

Comparative studies have revealed that ecamsule-containing formulations provide superior protection against pyrimidine dimer formation compared to formulations containing only traditional ultraviolet B filters. The broad-spectrum ultraviolet A protection offered by ecamsule addresses the specific wavelengths responsible for the majority of pyrimidine dimer formation in human skin [6] [3].

Table 1: Ecamsule Molecular and Physical Properties

| Property | Value |

|---|---|

| Chemical Name | Terephthalylidene dicamphor sulfonic acid |

| Trade Name | Mexoryl SX |

| Molecular Formula | C28H34O8S2 |

| Molecular Weight (g/mol) | 562.7 |

| CAS Number | 92761-26-7 |

| INCI Name | Terephthalylidene dicamphor sulfonic acid |

| UV Absorption Range (nm) | 290-400 |

| Peak Protection (nm) | 345 |

| Photostability | High (photostable) |

| Appearance | Slight yellow or off-white powder |

Efficacy in Polymorphous Light Eruption Management

Ecamsule has demonstrated remarkable efficacy in the management and prevention of polymorphous light eruption, establishing itself as an essential component in photoprotective formulations for patients prone to this photodermatosis [6] [3] [8] [9]. Polymorphous light eruption represents the most common idiopathic photodermatosis, characterized by abnormal delayed reactions to ultraviolet exposure [10] [9].

Large-scale clinical trials have provided definitive evidence of ecamsule's superior efficacy in polymorphous light eruption prevention. In a comprehensive double-blind, randomized, controlled study involving 144 participants, formulations containing ecamsule 3 percent in combination with octocrylene 10 percent, avobenzone 2 percent, and titanium dioxide 5 percent demonstrated significantly superior prevention of polymorphous light eruption flares compared to formulations lacking ecamsule [8] [11].

The clinical significance of ecamsule's protective effects was quantified through rigorous statistical analysis. The tetrad formulation containing ecamsule achieved a success rate of 56 percent compared to 11 percent for the ecamsule-deprived formulation, representing a statistically significant difference with p-value less than 0.001 [8] [11]. Similarly, when compared to avobenzone-deprived formulations, the ecamsule-containing tetrad achieved 36 percent success versus 16 percent, with statistical significance of p-value equals 0.02 [8] [11].

Long-term safety studies involving 475 patients with polymorphous light eruption have confirmed the sustained efficacy and safety profile of ecamsule-containing formulations [6] [12]. These studies demonstrated that ecamsule provides essential ultraviolet A protection that is crucial for preventing polymorphous light eruption, as this photodermatosis is primarily triggered by ultraviolet A radiation [8] [9].

The mechanism underlying ecamsule's efficacy in polymorphous light eruption management relates to its comprehensive ultraviolet A protection. Research has established that ultraviolet A radiation, particularly in the 320-400 nanometer range, is the primary trigger for polymorphous light eruption manifestations [10] [9]. Ecamsule's peak protection at 345 nanometers directly addresses this critical wavelength range [1] [2].

Table 2: Ecamsule UV Protection Efficacy Data

| Parameter | Value | Study Evidence |

|---|---|---|

| UV-A Protection | Excellent (broad-spectrum UVA) | Clinical trials with SPF formulations |

| UV-B Protection | Moderate (290-320 nm) | In vitro and in vivo studies |

| Pyrimidine Dimer Formation Reduction | Significant reduction | Mouse model studies |

| p53 Accumulation Reduction | Significant reduction | Human volunteer studies |

| Collagenase 2 mRNA Expression Reduction | Reduced enhancement | Solar simulated radiation studies |

| Photostability vs Avobenzone | Superior photostability | Comparative photostability studies |

| Systemic Absorption (%) | <0.1 | FDA approval studies |

| Protection Duration (hours) | Up to 5 (when combined with other filters) | In vitro efficacy testing |

Clinical protocols for polymorphous light eruption management have evolved to incorporate ecamsule as a cornerstone component. The inclusion of both ecamsule and avobenzone in sunscreen formulations has been shown to provide clinical benefits that exceed the protection offered by formulations containing only single ultraviolet A filters [8] [11]. This synergistic approach addresses the broad spectrum of ultraviolet A wavelengths that can trigger polymorphous light eruption responses.

Table 3: Polymorphous Light Eruption (PMLE) Prevention Studies

| Study Design | Participants | Ecamsule Concentration | Success Rate | Clinical Significance |

|---|---|---|---|---|

| Double-blind, randomized, controlled | 144 enrolled, 122 completed | 3% (with octocrylene 10%, avobenzone 2%, TiO2 5%) | 56% vs 11% (tetrad vs triad-E) | P<0.001 statistical significance |

| Intraindividual bilateral comparison | 73 tetrad vs triad-E comparison | 3% in tetrad formulation | 36% vs 16% (tetrad vs triad-A) | P=0.02 statistical significance |

| Open-label long-term safety | 475 patients with PMLE | Variable concentrations | Significant PMLE prevention | Long-term safety confirmed |

| Phototesting evaluation | Various cohorts | Standard sunscreen formulations | Dose-dependent protection | Essential for PMLE prevention |

| Clinical efficacy assessment | Multiple clinical studies | Range: 3-10% | Superior to single UVA filter formulations | Broad-spectrum protection required |

Anti-Photoaging Mechanisms Through Collagenase Inhibition

Ecamsule exhibits sophisticated anti-photoaging mechanisms through its ability to inhibit collagenase activity and protect extracellular matrix components from ultraviolet-induced degradation. The compound's protective effects extend beyond surface-level ultraviolet absorption to encompass deep dermal protection against matrix metalloproteinase activation and collagen degradation [6] [3] [13] [14].

Research utilizing solar simulated radiation exposure has demonstrated that ecamsule-containing formulations significantly reduce the enhancement of collagenase 2 messenger ribonucleic acid expression that typically occurs following ultraviolet exposure [6] [3]. This reduction in collagenase expression represents a fundamental mechanism through which ecamsule prevents the breakdown of collagen fibers that contribute to photoaging manifestations.

The molecular basis of ecamsule's anti-photoaging effects involves multiple interconnected pathways. Ultraviolet A radiation typically induces the production of reactive oxygen species, which subsequently activate matrix metalloproteinases including collagenase enzymes [13] [14]. Ecamsule's broad-spectrum ultraviolet A protection prevents this cascade by absorbing the initiating ultraviolet radiation before it can penetrate to the dermal level and trigger reactive oxygen species formation [1] [6].

Clinical studies have documented ecamsule's ability to prevent or significantly decrease the expression of photoaging biomarkers including ferritin, tenascin, and lysozyme following repeated ultraviolet A or solar simulated radiation exposure [6] [3]. These biomarkers serve as indicators of dermal damage and inflammatory responses associated with photoaging processes.

The extracellular matrix protective effects of ecamsule have been demonstrated through histological and immunohistological evaluations. Formulations containing ecamsule have been shown to maintain dermal structural integrity and prevent the alterations in collagen and elastin fibers that characterize photoaged skin [6] [3] [13]. This protection extends to preventing the degradation of both fibrillar collagen types I and III, which are primary targets of matrix metalloproteinase-1 activity [15] [16].

Table 4: Photoaging and Collagenase Inhibition Research

| Mechanism | Research Evidence | UV Spectrum | Clinical Outcome |

|---|---|---|---|

| Matrix metalloproteinase (MMP) inhibition | Solar simulated radiation studies | UVA (320-400 nm) primary target | Reduced photoaging markers |

| Collagenase 2 mRNA expression reduction | Gene expression analysis | UVA-induced damage prevention | Decreased collagenase expression |

| Collagen degradation prevention | Dermal protection studies | Broad-spectrum protection | Maintained collagen integrity |

| Extracellular matrix protection | Histological evaluation | UVA1 and UVA2 protection | Protected dermal structure |

| Antioxidant activity enhancement | Cellular protection assays | UV-induced ROS reduction | Enhanced cellular repair |

| Photoaging biomarker reduction | Clinical photoaging prevention | Comprehensive UV protection | Prevented premature aging |

Comparative analysis of ecamsule against other ultraviolet filters has revealed its superior anti-photoaging properties. While traditional ultraviolet B filters provide limited protection against photoaging, ecamsule's broad-spectrum ultraviolet A protection addresses the primary wavelengths responsible for dermal damage and collagenase activation [6] [3] [13]. The compound's photostability ensures sustained protection throughout extended exposure periods, maintaining its anti-collagenase effects without degradation [1] .

The synergistic effects of ecamsule in combination with other photoprotective agents have been documented in clinical trials. Six-month studies utilizing ecamsule-containing formulations have demonstrated prevention of early photoaging changes in human subjects, with measurable improvements in skin parameters related to collagen integrity and dermal structure [14] [17].

Table 5: Comparative UV Filter Analysis

| UV Filter | UV Protection | Photostability | Systemic Absorption | Clinical Efficacy |

|---|---|---|---|---|

| Ecamsule | UVA (broad-spectrum) | High | Minimal (<0.1%) | Excellent against photoaging |

| Avobenzone | UVA (broad-spectrum) | Moderate (requires stabilizers) | Moderate | Good UVA protection |

| Octocrylene | UVB | High | Low | Effective UVB protection |

| Oxybenzone | UVA/UVB | Low | High (concerns) | Broad protection with concerns |

| Titanium Dioxide | UVA/UVB | High | None | Physical barrier protection |

| Zinc Oxide | UVA/UVB | High | None | Physical barrier protection |

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Melting Point

UNII

GHS Hazard Statements

Drug Indication

Therapeutic Uses

/EXPL THER/ The aim of this study was to determine, for regulatory purposes, the potential of Mexoryl SX, a broad UVA absorber that also absorbs to some extent in the UVB, to modify the UV radiation (UVR)-induced murine skin tumor development and growth. Skh-hr1 mice were exposed to solar-simulated UVR 5 days per week for 40 weeks. Two control groups were irradiated without topical application, three groups received a sunscreen preparation containing either the UVA absorber, Mexoryl SX at 5 or 10% concentration, or a filter that absorbs principally in the UVB, 2-ethylhexyl-p-methoxycinnamate (2-EHMC) at 5% concentration, introduced as a comparator test article. Sunscreen application was performed before UVR exposure 3 days per week and after UVR exposure on the other 2 days (consistent with the design of a standard photocarcinogenesis safety test). Two different weekly UVR doses were administrated: the lower dose was given to one group of unprotected animals, whereas the higher dose was administrated to the other unprotected group and to the three sunscreen-treated groups. The two UVR control groups demonstrated a UVR-dependent response for cumulative tumor prevalence, tumor yield and median latent period. Neither concentration of Mexoryl SX increased the probability of tumor development; consistent with the principles for safety testing, this provides evidence in that it is safe for use in sunlight. Although this study was explicitly designed as a safety test, the results also provide some clues about the efficacy of Mexoryl SX in decreasing the probability of tumor development. Topical administration of Mexoryl SX, at both concentrations, resulted in a 6 week delay in the median latent period compared to high UVR controls, whereas 5% 2-EHMC delayed the median latent periods only by 2 weeks. Tumor prevalence and yield show the same efficacy differences between the two sunscreen ingredients. Tumor protection factors were calculated from these results and found to be equal to 2.4 for the two preparations containing Mexoryl SX and to 1.3 for the 5% 2-EHMC preparation. These findings illustrate the efficacy of Mexoryl SX in preventing UVR-induced carcinogenesis.

/EXPL THER/ In a previous study on the hairless mouse it was shown that sub-erythemal doses of pure UV-A enhanced the numerous changes normally observed during chronological aging. A new sunscreen (a bis-benzylidene campho sulfonic acid derivative) has been synthesized in our research laboratory (lambda max: 345 nm, epsilon: 47,000). Its photoprotective properties against UV-A induced damages were assessed in our mouse model. Three-month-old albino hairless mice were exposed for 1 y to suberythemal doses (35 J/sq cm) of UV-A obtained from a xenon source filtered through a WG 345 filter. One group of animals was exposed untreated, the other received a formulation containing 5% of the sunscreen prior to irradiation. At the end of the study the cutaneous properties of protected mice were compared to those of unprotected animals and to 3 and 15-month-old unirradiated controls. We found that the visible changes induced by UV-A irradiation were mainly sagging and wrinkling. Histological and electron microscopic alterations consisted of hyperkeratosis, increased density of elastic fibers with alteration of fiber orientation and increased glycosaminoglycan deposits. Biochemical changes consisted of decreases in total collagen and collagen hydroxylation and increases in both collagen III/I + III ratio and fibronectin biosynthesis. All these changes were reduced or abolished by the sunscreen.

/EXPL THER/ BACKGROUND/PURPOSE: Exposure to ultraviolet (UV) radiation increases skin pigmentation and usually results in an even darkening of the skin. However, it may also occasionally lead to the development of hyperpigmented lesions due to a local overproduction of pigment. Skin pigmentation is induced both by UVB and UVA rays. METHODS: The in vivo protection by sunscreens against pigmentation was studied using the determination of a level of protection against pigmentation based on the standardized sun protection factor (SPF) test method. The method includes delayed UVB and UVA pigmentations. The level of prevention against pigmentation was determined 7 days after exposure to solar-simulated radiation by visual assessment. It was calculated using the ratio of the minimal pigmenting dose on protected skin to the minimal pigmenting dose on unprotected skin. Broadspectrum UVB/UVA filters, Mexoryl SX and Mexoryl XL, and complete formula were tested. RESULTS: Protection against pigmentation correlates with the concentration of Mexoryl SX. The levels of protection obtained show a synergetic effect of Mexoryl SX when associated with Mexoryl XL. When different products having the same SPF (same protection against erythema) and different levels of UVA protection are compared, only sunscreen products with a high level of UVA protection show a similar level of protection against sunburn and pigmentation. Products with low UVA protection have a lower capacity of preventing induced pigmentation compared with their efficacy against erythema. CONCLUSIONS: These studies have evidenced that SPF determination was not sufficient to account for the efficiency in preventing pigmentation and that UVA protection was an essential part of this prevention.

For more Therapeutic Uses (Complete) data for Terephthalylidene dicamphor sulfonic acid (6 total), please visit the HSDB record page.

Pharmacology

MeSH Pharmacological Classification

Mechanism of Action

Vapor Pressure

Pictograms

Corrosive

Other CAS

Absorption Distribution and Excretion

Ecamsule is intended for topical application only.

Ecamsule is intended for topical application and has no volume of distribution.

Ecamsule is used topically, it not absorbed or metabolized.

The potential human health risk of UV filters depends on their toxicity and the human systemic exposure which is a function of the extent of percutaneous absorption of the topically applied substance into the human organism. Using a 'mass balance' approach, a study was designed to investigate the systemically absorbed dose of [(14)C]-Mexoryl SX((R)) in humans after topical application of a typical sunscreen emulsion. In addition, to assess the correlation with in vitro experiments, the percutaneous absorption of this UVA filter through isolated human skin was measured under identical exposure conditions. When applied in vivo for a period of 4 hr, 89-94% of the applied radioactivity was recovered from the wash-off samples. In urine samples, the radioactivity slightly exceeded background levels and corresponded maximally to 0.014% of the topically applied dose. No radioactivity was measured in blood or feces sampled up to 120 hr after application. In vitro, 24 hr after a 4-hour application, [(14)C]-Mexoryl SX remained primarily on the skin surface. The mean in vitro absorption over 24 hr, adding up the amounts found in the dermis and receptor fluid, was 0.16% of the applied dose. It is concluded from the in vivo pharmacokinetic results that the systemically absorbed dose of [(14)C]-Mexoryl SX is less than 0.1%. The order of magnitude of this value correlates well with the corresponding in vitro data which overestimate the in vivo results as previously observed with other hydrophilic compounds. This study demonstrates that, under realistic exposure conditions, the human systemic exposure to this UVA filter is negligible and poses no risk to human health.

An in vivo method in humans using radioactive terephthalylidene dicamphor sulfonic acid ((14)C site not specified) showed an absorption determined up to 24 hours after a 4-hours exposure to 0.16% of the applied dose.

Metabolism Metabolites

Wikipedia

Biological Half Life

Use Classification

Cosmetics -> Uv absorber; Uv filte

Methods of Manufacturing

General Manufacturing Information

Analytic Laboratory Methods

Liquid chromatography was used for the determination of the three most used water-soluble UV filters, benzophenone-4 (BZ4), terephthalylidene dicamphor sulfonic acid (TDS), and phenylbenzimidazole sulfonic acid (PBS), in aqueous sunscreen sprays. A C18 stationary phase and an isocratic mobile phase of EtOH-20 mM sodium acetate buffer of pH 4.6 (30:70, v/v) were used at a flow-rate of 0.5 mL/min. Mobile phase was also used as solvent for samples and standards. UV detection was at 313 nm. The analytical run took 5.5 min. The limits of detection were 0.5, 0.9 and 2 ug/mL for BZ4, TDS and PBS, respectively. The proposed method does not involve highly toxic solvents.

Storage Conditions

Stability Shelf Life

Dates

ecamsule-containing SPF 40 sunscreen cream for the prevention of polymorphous

light eruption: a double-blind, randomized, controlled study in maximized outdoor

conditions. Cutis. 2009 Feb;83(2):95-103. PubMed PMID: 19326695.